

# Advanced Technical Guide: 2-(2-Cyanophenoxy)-3-methylbutanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(2-Cyanophenoxy)-3-methylbutanoic acid

CAS No.: 1016502-71-8

Cat. No.: B2876416

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## Synthesis, Characterization, and Functional Applications of a Sterically Hindered Aryloxy Scaffold

### Executive Summary

**2-(2-Cyanophenoxy)-3-methylbutanoic acid** (CAS: 1016502-71-8) represents a distinct subclass of aryloxyalkanoic acids, characterized by an ortho-cyano substitution on the phenolic ring and a bulky isopropyl group at the

-carbon of the acid chain. Unlike common commercial herbicides (e.g., 2,4-D, Mecoprop) or taste modifiers (e.g., Lactisole) which typically feature methyl or hydrogen substituents at the

-position, this compound introduces significant steric demand via the isovaleric backbone.

This guide details the chiral pool synthesis from valine precursors, analyzes the electronic and steric implications of the 2-cyano/3-methylbutanoic motif, and outlines its utility as a building block for auxin mimicry and PPAR agonist discovery.

## Chemical Identity & Physicochemical Profile

Parameter	Data
IUPAC Name	2-(2-Cyanophenoxy)-3-methylbutanoic acid
Common Name	-(2-Cyanophenoxy)isovaleric acid
CAS Number	1016502-71-8
Molecular Formula	C
	H
	NO
Molecular Weight	219.24 g/mol
SMILES	<chem>CC(C)C(C(=O)O)Oc1ccccc1C#N</chem>
pKa (Calc.)	~3.8 (Carboxylic acid), modulated by electron-withdrawing CN group
LogP (Calc.)	2.1 – 2.4
H-Bond Donors/Acceptors	1 / 4
Rotatable Bonds	4

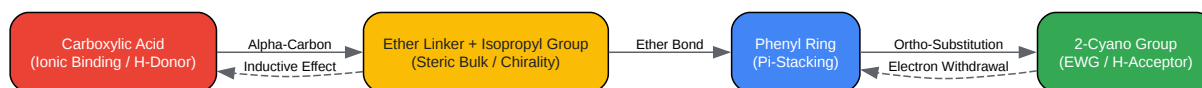
## Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric regions that dictate its biological activity and chemical reactivity:

- The Acid Head (Polar): A carboxylic acid moiety essential for ionic interactions (e.g., with Arg/Lys residues in receptor pockets).
- The Linker (Chiral & Steric): The ether oxygen coupled to a chiral carbon bearing an isopropyl group. This "isovaleric" tail creates a high steric barrier, distinguishing it from propionic acid derivatives (like Lactisole).

- The Aromatic Tail (Electronic): A phenyl ring substituted at the ortho-position with a nitrile (cyano) group. The -CN group acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, while also imposing specific conformational constraints due to ortho-repulsion.

## Diagram: Pharmacophore & Structural Logic



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Figure 1: Pharmacophore dissection highlighting the steric and electronic zones of the molecule.

## Advanced Synthesis Protocols

Synthesis of **2-(2-Cyanophenoxy)-3-methylbutanoic acid** is non-trivial due to the secondary electrophile (the isovaleric halide) which is prone to elimination (forming dimethylacrylic acid) rather than substitution. Two primary routes are recommended: Williamson Ether Synthesis (Racemic) and Mitsunobu Coupling (Chiral).

### Method A: Modified Williamson Ether Synthesis (Racemic)

This method uses phase-transfer catalysis to favor substitution over elimination.

- Reagents: 2-Cyanophenol, 2-Bromo-3-methylbutanoic acid, K

CO

, TBAB (Tetrabutylammonium bromide).

- Solvent: MEK (Methyl Ethyl Ketone) or Acetonitrile.

Protocol:

- Phenoxide Formation: Dissolve 2-cyanophenol (1.0 eq) in MEK. Add anhydrous K

CO

(2.5 eq) and stir at 60°C for 30 minutes.

- Alkylation: Add 2-bromo-3-methylbutanoic acid (1.2 eq) and catalytic TBAB (0.1 eq) dropwise.
  - Critical Step: The reaction must be kept at mild reflux (80°C). Higher temperatures favor elimination to the alkene by-product.
- Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate. Wash with brine.
- Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to remove unreacted phenol.

## Method B: Chiral Pool Synthesis (Enantioselective)

Starting from L-Valine, this route allows access to the (R)- or (S)-enantiomer, crucial for biological assays where the chiral pocket (e.g., Auxin receptor TIR1) is stereoselective.

- Diazotization: L-Valine is treated with NaNO

/H

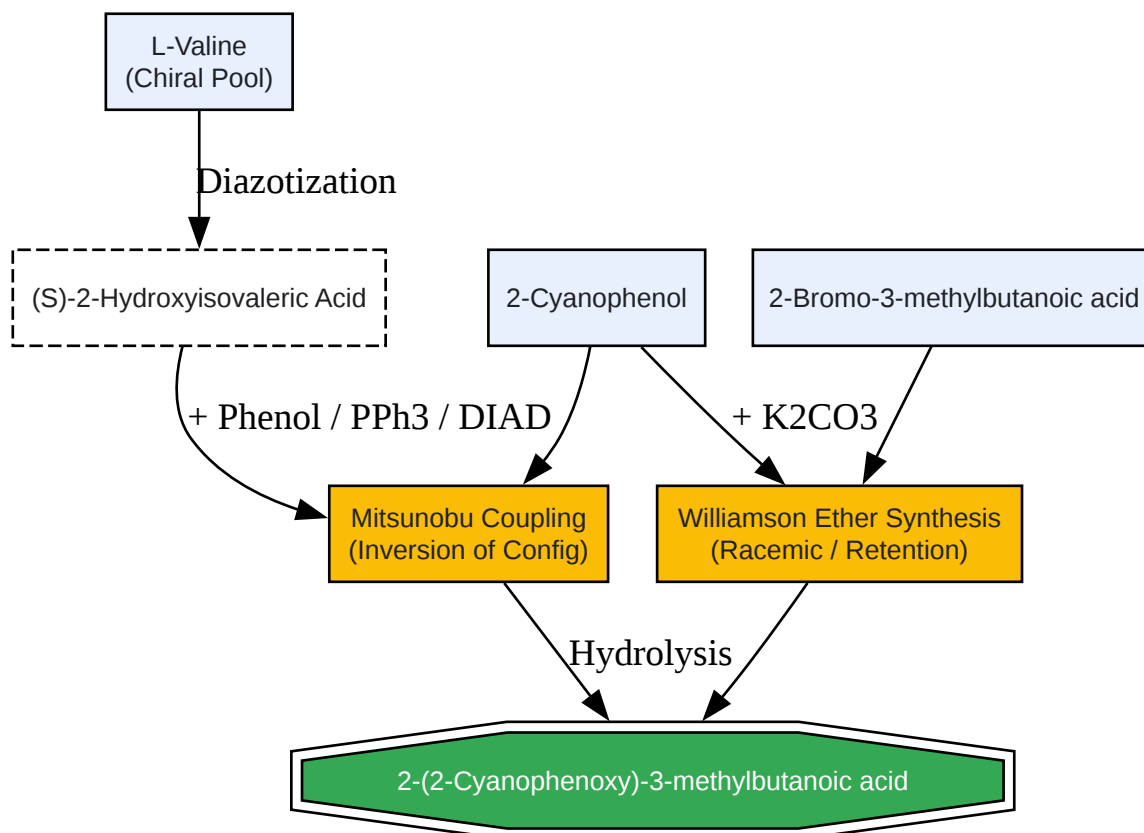
SO

to yield (S)-2-hydroxyisovaleric acid (Retention of configuration via double inversion/neighbor group participation).

- Mitsunobu Reaction:
  - Reagents: (S)-2-hydroxyisovaleric acid methyl ester, 2-Cyanophenol, PPh<sub>3</sub>, DIAD.
  - Mechanism: S<sub>N</sub>2 inversion at the α-carbon.

- Product: Methyl (R)-2-(2-cyanophenoxy)-3-methylbutanoate.
- Hydrolysis: LiOH/THF/H<sub>2</sub>O
- hydrolysis yields the chiral acid.

## Diagram: Synthetic Pathways



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Figure 2: Dual synthetic strategies highlighting the Chiral Pool (Enantioselective) and Williamson (Racemic) routes.

## Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

### NMR Spectroscopy (

<sup>1</sup>H NMR, 400 MHz, CDCl<sub>3</sub>

)

- 1.05 - 1.15 ppm (d, 6H): Two doublets corresponding to the diastereotopic methyl groups of the isopropyl moiety. This confirms the integrity of the isovaleric chain.
- 2.35 ppm (m, 1H): Multiplet for the  
-CH of the isopropyl group.
- 4.60 ppm (d, 1H): The  
-proton adjacent to the ether oxygen and carboxylic acid. A distinct doublet ( Hz) indicates successful etherification without elimination.
- 6.90 - 7.60 ppm (m, 4H): Aromatic protons. The proton ortho to the ether linkage will appear as a doublet upfield, while the proton ortho to the cyano group will be downfield due to anisotropy.

## IR Spectroscopy (FT-IR)

- 2230 cm  
: Sharp, weak band characteristic of the C  
N nitrile stretch.
- 1710 - 1730 cm  
: Strong C=O stretch of the carboxylic acid.
- 2800 - 3200 cm  
: Broad O-H stretch of the acid.

## Potential Applications & Literature Context

While specific "named drug" applications for this exact CAS are proprietary or emerging, its structure places it firmly within three high-value research classes:

### A. Auxinic Herbicide Resistance Studies

Phenoxyalkanoic acids (e.g., 2,4-D, MCPA) are auxins. Resistance to these herbicides often arises from mutations in the TIR1 receptor or increased metabolism.

- Relevance: The bulky isopropyl group of **2-(2-cyanophenoxy)-3-methylbutanoic acid** prevents it from fitting into the standard auxin binding pocket of wild-type receptors but may retain activity in specific mutant strains or act as an anti-auxin (antagonist).
- Mechanism: The 2-cyano group mimics the 2-chloro substituent of 2,4-D but with different electronic properties (stronger dipole), altering the interaction with the receptor's aromatic cage.

## B. Sweet Taste Receptor Probes (T1R2/T1R3)

Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a sweet taste inhibitor.[1]

- SAR Insight: Structure-Activity Relationship studies often vary the alkyl tail length (propionic vs. isovaleric) and ring substitution.
- Hypothesis: The 2-cyano substitution (electron-withdrawing) vs. 4-methoxy (electron-donating) likely creates a compound that binds to the T1R3 transmembrane domain but fails to stabilize the inactive conformation effectively, or acts as a neutral antagonist. It serves as a critical negative control in taste receptor modeling.

## C. PPAR Agonist Scaffolds

Fibrates (e.g., Clofibrate, Gemfibrozil) are phenoxy-isobutyric acid derivatives that activate PPAR

- Relevance: **2-(2-Cyanophenoxy)-3-methylbutanoic acid** is a phenoxy-isovaleric analog. The extension by one methylene group (isobutyric -> isovaleric backbone) significantly alters lipophilicity and binding mode, making it a valuable candidate for exploring PPAR

/

dual agonism selectivity.

## Safety & Handling

- **Nitrile Hazard:** While the nitrile is bound to an aromatic ring, metabolic cleavage can theoretically release cyanide, although this is rare for stable benzonitriles. Standard PPE is required.
- **Acidic Corrosivity:** The free acid is an irritant to mucous membranes.
- **Storage:** Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidative degradation of the ether linkage.

## References

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- To cite this document: BenchChem. [Advanced Technical Guide: 2-(2-Cyanophenoxy)-3-methylbutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

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